molecular formula C9H10ClNO2 B1277147 4-Aminocinnamic acid hydrochloride CAS No. 54057-95-3

4-Aminocinnamic acid hydrochloride

Cat. No.: B1277147
CAS No.: 54057-95-3
M. Wt: 199.63 g/mol
InChI Key: SFRAURMUQMJLPG-ZIKNSQGESA-N
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Description

4-Aminocinnamic acid hydrochloride: is a synthetic organic compound with the molecular formula C9H10ClNO2 It is a derivative of cinnamic acid, where an amino group is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminocinnamic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-nitrocinnamic acid with a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding 4-aminocinnamic acid, which is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize catalytic hydrogenation of 4-nitrocinnamic acid in the presence of a suitable catalyst and hydrogen gas. The resulting 4-aminocinnamic acid is then converted to its hydrochloride salt through acid-base reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Aminocinnamic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form 4-aminocinnamyl alcohol.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide are used under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-aminocinnamyl alcohol.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

4-Aminocinnamic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminocinnamic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as aromatic-amino-acid aminotransferase, which plays a role in various metabolic processes . This inhibition can lead to anti-inflammatory and anticancer effects, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

    4-Nitrocinnamic acid: A precursor in the synthesis of 4-aminocinnamic acid hydrochloride.

    4-Aminocinnamyl alcohol: A reduction product of this compound.

    4-Acetamidocinnamic acid: An acylated derivative of 4-aminocinnamic acid.

Uniqueness: this compound is unique due to its combination of an amino group and a cinnamic acid backbone, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from other cinnamic acid derivatives .

Properties

IUPAC Name

(E)-3-(4-aminophenyl)prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-6H,10H2,(H,11,12);1H/b6-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRAURMUQMJLPG-ZIKNSQGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068904
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54057-95-3, 139223-62-4
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminocinnamic acid hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C85A9MDU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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